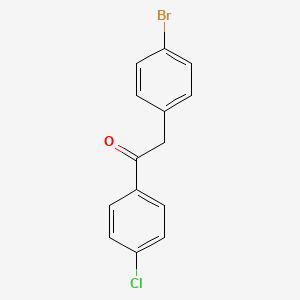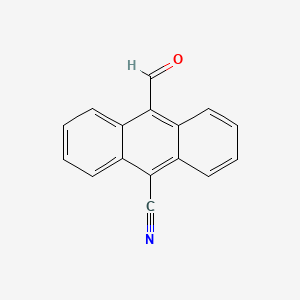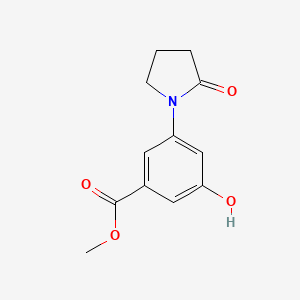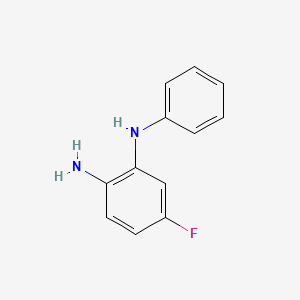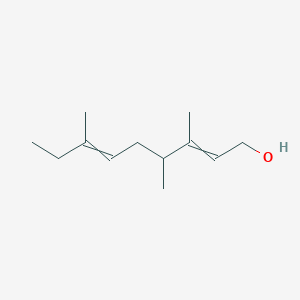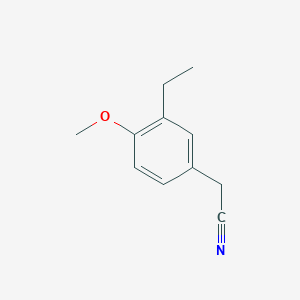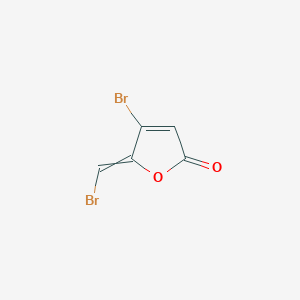
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one is a chemical compound known for its significant biological activities, particularly in inhibiting biofilm formation and quorum sensing in bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-bromo-5-(bromomethylidene)furan-2-one typically involves starting from commercially available maleic anhydrides. The key steps in the synthesis include a debrominative decarboxylation or a bromodecarboxylation reaction . These reactions are crucial for introducing the bromomethylene group into the furanone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and well-established reaction conditions facilitates the potential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is known for its ability to inhibit biofilm formation and quorum sensing in bacteria, making it a valuable tool in microbiological research
Medicine: Its potential to combat antibiotic resistance by sensitizing bacteria to antibiotics has significant implications for developing new therapeutic strategies
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-4-bromo-5-(bromomethylidene)furan-2-one involves its interaction with bacterial cells. It inhibits quorum sensing, a process by which bacteria communicate and coordinate their behavior. By disrupting this communication, the compound prevents biofilm formation and enhances the susceptibility of bacteria to antibiotics . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to interfere with bacterial signaling is well-documented.
Vergleich Mit ähnlichen Verbindungen
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one can be compared with other similar compounds, such as:
3-(1-Hydroxybutyl)-4-bromo-5-[(Z)-bromomethylene]furan-2(5H)-one: This compound shares a similar furanone structure but has different substituents, leading to variations in its chemical and biological properties.
(Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one: Another closely related compound with a methyl group, which also exhibits biofilm inhibition and quorum sensing disruption
The uniqueness of this compound lies in its specific combination of bromine atoms and the furanone ring, which confer its distinctive chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H2Br2O2 |
|---|---|
Molekulargewicht |
253.88 g/mol |
IUPAC-Name |
4-bromo-5-(bromomethylidene)furan-2-one |
InChI |
InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H |
InChI-Schlüssel |
DPGLBHQUHFJRJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CBr)OC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


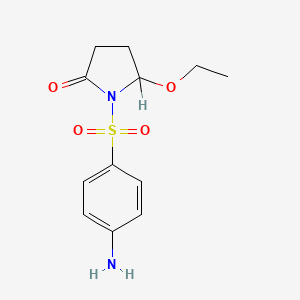
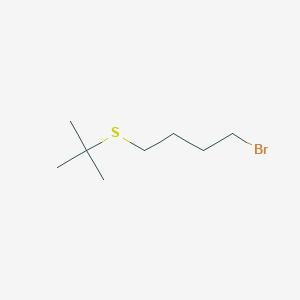
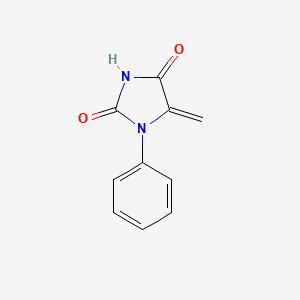
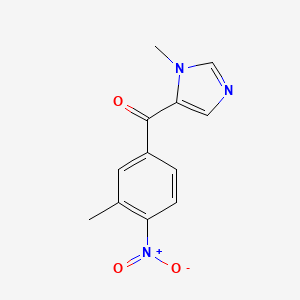
![{5-[2-(Benzyloxy)ethyl]cyclohex-1-en-1-yl}methanol](/img/structure/B8629346.png)
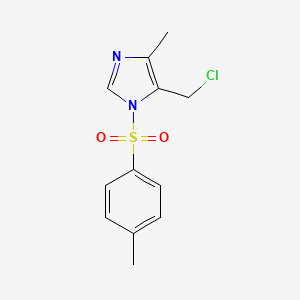
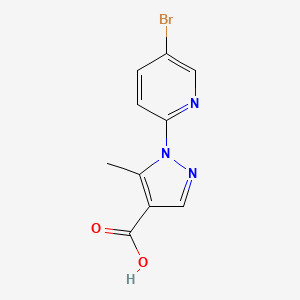
![3-Methyl-N-[methyl(pent-4-en-1-yl)carbamoyl]-L-valine](/img/structure/B8629358.png)
